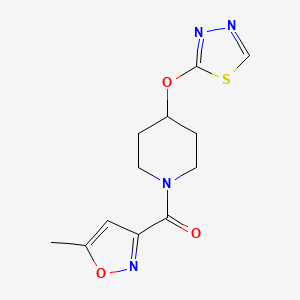

1-(5-methyl-1,2-oxazole-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-8-6-10(15-19-8)11(17)16-4-2-9(3-5-16)18-12-14-13-7-20-12/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOFYAHVCUKCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-methyl-1,2-oxazole-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a heterocyclic organic compound that combines the structural features of oxazole and thiadiazole. This combination is significant due to the pharmacological potential attributed to these heterocycles. Research indicates that derivatives of these structures exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14N4O3S

- Molecular Weight : 286.33 g/mol

Biological Activity Overview

The biological activities of this compound are primarily derived from its constituent moieties:

- Oxazole Ring : Known for its antimicrobial and anticancer properties.

- Thiadiazole Ring : Exhibits antiviral and anti-inflammatory activities.

Antimicrobial Activity

Research has shown that compounds containing thiadiazole and oxazole rings demonstrate significant antimicrobial properties. For example, derivatives of thiadiazole have been reported to inhibit various strains of bacteria and fungi effectively. One study highlighted that certain thiadiazole derivatives showed minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of this compound has been investigated with promising results. Thiadiazole derivatives have been noted for their activity against viruses such as the influenza virus and hepatitis C virus (HCV). In vitro studies indicated that certain derivatives could inhibit viral replication with IC50 values in the low micromolar range .

Anticancer Activity

The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. For instance, one derivative exhibited an IC50 value of 20 µM against breast cancer cell lines .

The mechanism of action for this compound involves interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may also interact with receptors on cell surfaces, influencing signaling cascades related to inflammation and immune response.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

GR127935 and SB224289

- GR127935 : Contains a 5-methyl-1,2,4-oxadiazole group linked to a biphenyl system. It acts as a selective 5-HT1B/1D receptor antagonist .

- SB224289 : Features a spiro-piperidine fused with a furoindole and a 5-methyl-1,2,4-oxadiazole biphenyl group. It exhibits high selectivity for 5-HT1B receptors .

- Key Difference : The target compound replaces the 1,2,4-oxadiazole with a 1,2-oxazole (isoxazole), which reduces ring strain and alters electronic properties. This substitution may modulate receptor affinity and pharmacokinetics.

BJ42265 (1-[4-(1H-Pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine)

- Shares the 4-(1,3,4-thiadiazol-2-yloxy)piperidine core but substitutes the isoxazole-carbonyl with a sulfonamide group.

- The sulfonamide enhances solubility but may reduce membrane permeability compared to the target compound’s carbonyl group .

BJ49140 (1-[3-(Furan-2-yl)-1H-pyrazole-5-carbonyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine)

- Positions the thiadiazole at the 3-position of piperidine instead of the 4-position.

- Structural isomerism likely alters spatial orientation, impacting binding to targets such as kinases or GPCRs .

Pharmacological and Physicochemical Properties

Table 1: Key Comparative Data

*Estimated based on structural analogs.

Metabolic Stability

- The thiadiazole-oxy group may increase hydrogen-bond acceptor capacity compared to methylene-linked analogs (e.g., 4-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine) .

Q & A

What are the recommended synthetic routes for 1-(5-methyl-1,2-oxazole-3-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine?

Basic Research Question

The synthesis of this compound involves multi-step heterocyclic coupling. A validated approach includes:

- Step 1 : Functionalization of the piperidine ring at the 4-position with a 1,3,4-thiadiazole moiety via nucleophilic substitution using 1,3,4-thiadiazol-2-ol under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Acylation of the piperidine nitrogen with 5-methyl-1,2-oxazole-3-carbonyl chloride in the presence of a coupling agent like HATU or DCC.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol .

Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

How is the compound characterized using spectroscopic and chromatographic methods?

Basic Research Question

Characterization requires a combination of techniques:

- ¹H/¹³C NMR : Identify piperidine ring conformation (axial/equatorial substituents) and coupling between the oxazole and thiadiazole moieties. For example, the thiadiazole oxygen’s chemical shift typically appears at δ 4.1–4.3 ppm in CDCl₃ .

- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thiadiazole C-S vibrations (~650 cm⁻¹).

- HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95% by area normalization) .

What initial biological assays are suitable for evaluating its potential therapeutic activity?

Basic Research Question

Prioritize assays based on structural analogs:

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR or COX-2) using fluorogenic substrates.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Advanced Research Question

Design SAR studies by systematically modifying:

- Piperidine Substituents : Replace the thiadiazole-oxy group with other heterocycles (e.g., triazoles) to assess impact on target binding .

- Oxazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural changes with activity trends .

Methodology : Perform parallel synthesis of analogs and compare IC₅₀ values in dose-response assays.

What computational methods predict the pharmacokinetic and toxicity profiles of this compound?

Advanced Research Question

Leverage in silico tools:

- ADMET Prediction : Use software like ADMET Predictor™ to estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., homology models of kinases) to prioritize analogs with stable interactions.

- Toxicity Screening : Apply Derek Nexus or ProTox-II to predict hepatotoxicity and mutagenicity risks .

How can researchers resolve contradictions in biological activity data across different assays?

Advanced Research Question

Address discrepancies via:

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration).

- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Advanced Research Question

Optimize physicochemical properties through:

- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the oxazole carbonyl to improve absorption .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release and reduced clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.